molecular formula C10H10ClN3O3 B14171012 7-Chloro-2,4-dimethyl-1,8-naphthyridine;nitric acid CAS No. 921757-72-4

7-Chloro-2,4-dimethyl-1,8-naphthyridine;nitric acid

Cat. No.: B14171012
CAS No.: 921757-72-4
M. Wt: 255.66 g/mol
InChI Key: KHQNSSNSSGPLKI-UHFFFAOYSA-N
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Description

7-Chloro-2,4-dimethyl-1,8-naphthyridine is a heterocyclic compound with the molecular formula C10H9ClN2 It is a derivative of naphthyridine, characterized by the presence of chlorine and methyl groups at specific positions on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylpyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of 7-Chloro-2,4-dimethyl-1,8-naphthyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,4-dimethyl-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 7-Chloro-2,4-dimethyl-1,8-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,4-dimethyl-1,8-naphthyridine is unique due to the presence of both chlorine and methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

921757-72-4

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

7-chloro-2,4-dimethyl-1,8-naphthyridine;nitric acid

InChI

InChI=1S/C10H9ClN2.HNO3/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10;2-1(3)4/h3-5H,1-2H3;(H,2,3,4)

InChI Key

KHQNSSNSSGPLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)Cl)C.[N+](=O)(O)[O-]

Origin of Product

United States

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